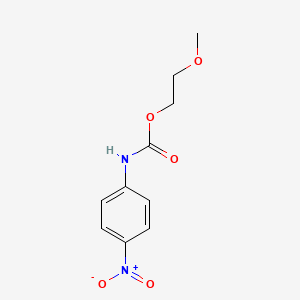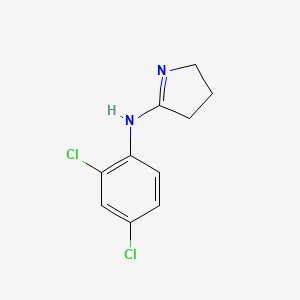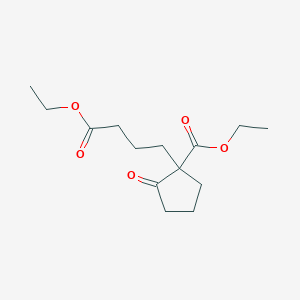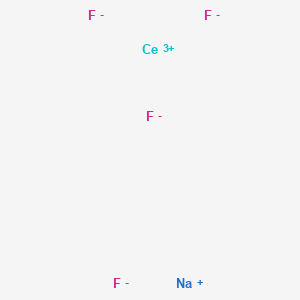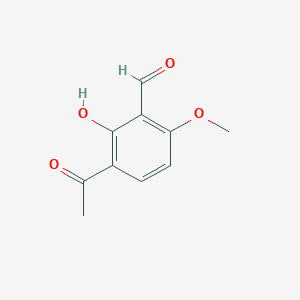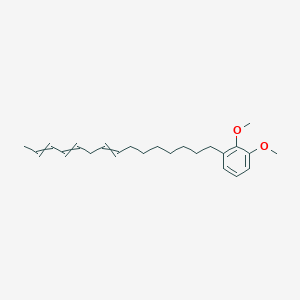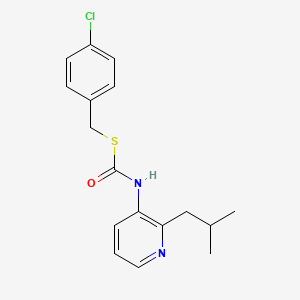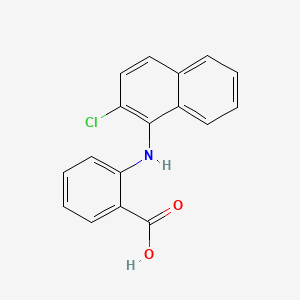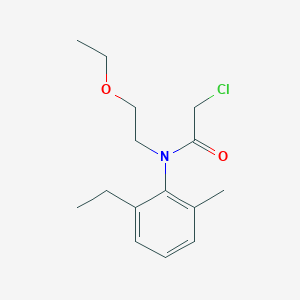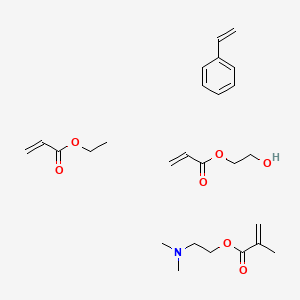
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate and 2-hydroxyethyl 2-propenoate is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of its monomeric units imparts specific properties that make it suitable for a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric units: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, ethenylbenzene, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure high yield and desired polymer properties .
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
科学研究应用
This polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other biomedical devices.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and tissue regeneration. The presence of functional groups such as hydroxyl and amino groups allows for specific interactions with biological molecules, enhancing its efficacy in medical applications .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-(dimethylamino)ethyl ester: A monomeric unit of the polymer with similar reactivity.
(Dimethylamino)ethyl methacrylate: Another monomer with comparable properties and applications.
Polyacrylic acid: A simpler polymer with similar chemical properties but different applications.
Uniqueness
The uniqueness of this polymer lies in its combination of monomeric units, which imparts specific properties such as biocompatibility, adhesive strength, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
52722-05-1 |
|---|---|
分子式 |
C26H39NO7 |
分子量 |
477.6 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C5H8O3.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;2-7H,1H2;2,6H,1,3-4H2;3H,1,4H2,2H3 |
InChI 键 |
BXNRFGQVSJSMOJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
相关CAS编号 |
52722-05-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


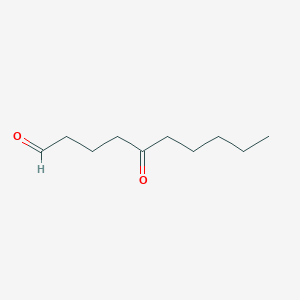
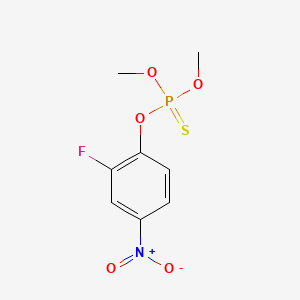
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
